4-Methylphthalaldehyde
Overview
Description
4-Methylphthalaldehyde is an organic compound with the molecular formula C9H8O2. It is a derivative of phthalaldehyde, characterized by the presence of a methyl group at the fourth position of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylphthalaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4-methylbenzyl alcohol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4). Another method includes the ozonization of 4-methylstyrene followed by reductive workup .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of 4-methylbenzyl alcohol. This process typically involves the use of metal catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methylphthalaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 4-methylphthalic acid.
Reduction: Reduction of this compound can yield 4-methylbenzyl alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: 4-Methylphthalic acid.
Reduction: 4-Methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methylphthalaldehyde is utilized in numerous scientific research applications:
Organic Catalysis: It is used in studies involving the catalytic mechanisms of aldehydes in organic synthesis.
Optical Materials: Researchers have synthesized aluminum and zinc complexes using this compound for applications in photoluminescent materials.
Carbon Dioxide Absorption: It is employed in the synthesis of fluorinated microporous polymers for efficient carbon dioxide absorption.
Kinetics and Mechanism Studies: The compound is used in kinetic and mechanistic studies to understand reaction rates and pathways in organic synthesis.
Bioproduction: It has been explored for the biotechnological production of aromatic aldehydes using microbial systems.
Electrochemical Synthesis: this compound is involved in electrochemical synthesis processes to produce various derivatives.
Mechanism of Action
The mechanism of action of 4-Methylphthalaldehyde involves its reactivity as an aldehyde. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The presence of the methyl group at the fourth position influences the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Phthalaldehyde: Lacks the methyl group, making it less sterically hindered and more reactive in certain reactions.
4-Methylbenzaldehyde: Similar structure but lacks the second aldehyde group, leading to different reactivity and applications.
4-Methylphthalic Acid: The fully oxidized form of 4-Methylphthalaldehyde, used in different industrial applications.
Uniqueness: this compound’s unique structure, with both an aldehyde group and a methyl group on the benzene ring, provides distinct reactivity patterns. This makes it a versatile compound in organic synthesis and various research applications .
Properties
IUPAC Name |
4-methylphthalaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7-2-3-8(5-10)9(4-7)6-11/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPHAHFPMPOLDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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